molecular formula C6H3BrN2O B8799837 5-Bromooxazolo[5,4-b]pyridine

5-Bromooxazolo[5,4-b]pyridine

Cat. No.: B8799837
M. Wt: 199.00 g/mol
InChI Key: BALQMOWNGSDXTG-UHFFFAOYSA-N
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Description

5-Bromooxazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C6H3BrN2O and its molecular weight is 199.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

5-bromo-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H

InChI Key

BALQMOWNGSDXTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CO2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromooxazolo[5,4-b]pyridine, isomeric by orientation of ring fusion to the previously described 6-bromooxazolo[4,5-b]pyridine, can also be used in the Heck coupling with N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine. Subsequent removal of the tert-butoxycarbonyl protecting group provides (4E)-N-methyl-5-(5-oxazolo[5,4-b]pyridinyl)-4-penten-2-amine. The required 5-bromooxazolo[5,4-b]pyridine is synthesized from 3-amino-5-bromo-2-pyridinol (3-amino-5-bromo-2-pyridone) by the condensation with formic acid (or a derivative thereof) as described above. 3-Amino-5-bromo-2-pyridinol can be made by bromination (using techniques described by T. Batkowski, Rocz. Chem. 41: 729-741 (1967)) and subsequent tin(II) chloride reduction (according to the method described by S. X. Cai et al., J. Med. Chem. 40(22): 3679-3686 (1997)) of commercially available 3-nitro-2-pyridinol (Aldrich Chemical Company).
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